Piperazine-2,6-dione, 3-(4-fluorobenzylidene)-5-(2-oxo-2-phenylethylidene)-
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Overview
Description
3-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-5-[(E)-2-OXO-2-PHENYLETHYLIDENE]DIHYDRO-2,6(1H,3H)-PYRAZINEDIONE is a complex organic compound characterized by its unique structure, which includes fluorophenyl and phenylethylidene groups
Preparation Methods
The synthesis of 3-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-5-[(E)-2-OXO-2-PHENYLETHYLIDENE]DIHYDRO-2,6(1H,3H)-PYRAZINEDIONE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-fluorobenzaldehyde with a suitable hydrazine derivative, followed by cyclization and further functionalization steps . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-5-[(E)-2-OXO-2-PHENYLETHYLIDENE]DIHYDRO-2,6(1H,3H)-PYRAZINEDIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other Schiff base hydrazones and pyrazinedione derivatives. Compared to these compounds, 3-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-5-[(E)-2-OXO-2-PHENYLETHYLIDENE]DIHYDRO-2,6(1H,3H)-PYRAZINEDIONE is unique due to the presence of both fluorophenyl and phenylethylidene groups, which confer distinct chemical and biological properties . Other similar compounds include:
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Properties
Molecular Formula |
C19H13FN2O3 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(3E,5E)-3-[(4-fluorophenyl)methylidene]-5-phenacylidenepiperazine-2,6-dione |
InChI |
InChI=1S/C19H13FN2O3/c20-14-8-6-12(7-9-14)10-15-18(24)22-19(25)16(21-15)11-17(23)13-4-2-1-3-5-13/h1-11,21H,(H,22,24,25)/b15-10+,16-11+ |
InChI Key |
GSOQJBQLXPJMHP-RWPWKDLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/2\C(=O)NC(=O)/C(=C\C3=CC=C(C=C3)F)/N2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C(=O)NC(=O)C(=CC3=CC=C(C=C3)F)N2 |
Origin of Product |
United States |
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